2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two bromine atoms and an ethoxyphenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl bromide with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative with hydrogen atoms replacing the bromine atoms.
Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thio-substituted cyclopropane derivatives.
Reduction: Formation of 2,2-dihydro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid.
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Scientific Research Applications
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the cyclopropane ring confer unique reactivity, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-phenylcyclopropane-1-carboxylic acid
- 2,2-Dibromo-1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 2,2-Dibromo-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
63935-28-4 |
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Molecular Formula |
C12H12Br2O3 |
Molecular Weight |
364.03 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Br2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
InChI Key |
ZQRKNYSQBDARMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)O |
Origin of Product |
United States |
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